molecular formula C12H17N B13050229 (R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13050229
M. Wt: 175.27 g/mol
InChI Key: GHAQMJCDRSTETR-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine ( 1212799-16-0) is a chiral aminotetralin derivative of significant interest in medicinal chemistry and neuroscience research . This compound belongs to a class of molecules known as 2-aminotetralins, which are recognized for their potent and selective activity on serotonergic receptor systems . The stereochemistry of this molecule is explicitly defined as the (R)-enantiomer, which is critical as stereoisomers can exhibit vastly different binding affinities and functional activities at biological targets; studies on similar 5-substituted-2-aminotetralins have demonstrated a pronounced stereoselective preference, with the (2S) enantiomers typically showing higher affinity at 5-HT1-type receptors . The core research value of this compound lies in its application as a key chemical scaffold for the development of subtype-selective serotonin receptor ligands . Serotonin (5-HT) receptors, particularly the 5-HT1 family (5-HT1A, 5-HT1B, 5-HT1D, etc.), are G-protein coupled receptors implicated in a wide array of neurological and psychiatric conditions. By investigating the structure-activity relationships of derivatives like (R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine, researchers can delineate the molecular determinants for binding and function, paving the way for novel pharmacotherapies . Such research is foundational for drug discovery programs targeting disorders such as anxiety, depression, Fragile X syndrome, autism spectrum disorder, and migraine . The molecular formula of the compound is C12H17N, and it has a molecular weight of 175.28 g/mol . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1R)-5,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17N/c1-8-6-7-11-10(9(8)2)4-3-5-12(11)13/h6-7,12H,3-5,13H2,1-2H3/t12-/m1/s1

InChI Key

GHAQMJCDRSTETR-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@@H](CCC2)N)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCC2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 5,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst to ensure the production of the ®-enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of ®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as acyl chlorides or isocyanates are used for the formation of amides and ureas, respectively.

Major Products

The major products formed from these reactions include imines, nitriles, more saturated amine derivatives, amides, and ureas, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and chiral ligands.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural and functional differences between (R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine and related compounds:

Compound Name Substituents/Modifications Melting Point/Physical State Key Functional Properties Reference
(R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine 5,6-dimethyl, primary amine Not reported Chiral center influences enantioselectivity N/A
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-THN-2-amine (5l) 4-cyclohexyl, N,N-dimethyl 137–139°C (crystalline) High yield (71%), used in receptor studies
(R)-6-Chloro-1,2,3,4-THN-1-amine hydrochloride 6-chloro, hydrochloride salt Not reported Enhanced solubility, potential bioactivity
(S)-5-Methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-THN-2-amine 5-methyl, 8-piperazinyl White foam (54% purity) Inhibitor synthesis, moderate purity
(R)-N-Methyl-1,2,3,4-THN-1-amine N-methylated Not reported Reduced basicity vs. primary amine
(R)-8-Diphenylphosphino-1,2,3,4-THN-1-amine 8-diphenylphosphino Not reported Bulky ligand for catalysis

Notes:

  • Chirality : The (R)-configuration is critical for enantioselective applications, as seen in catalysts like (S,R)-1g, where amine chirality governs reaction selectivity .
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter toxicity profiles compared to free bases.

Hazard and Stability Profiles

  • Hazard Statements : Primary amines like (R)-1,2,3,4-THN-1-amine (H314: corrosive) exhibit higher reactivity compared to N-methylated analogs (e.g., ), which may reduce toxicity .
  • Storage : Stability varies with substituents; halogenated derivatives (e.g., 6-chloro, ) may require inert atmospheres, while methylated compounds are more stable under standard conditions.

Biological Activity

(R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
  • CAS Number : 1212799-16-0
  • Molecular Formula : C12H17N
  • Molecular Weight : 189.27 g/mol

(R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has shown various biological activities primarily attributed to its interaction with neurotransmitter systems. It exhibits notable effects on:

  • Dopaminergic Activity : Research indicates that the compound acts as a dopamine receptor agonist. Its structural similarity to other naphthalene derivatives suggests potential interactions with dopamine receptors which are crucial in neuropsychiatric disorders.
  • Monoamine Oxidase Inhibition : The compound has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of MAO can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially alleviating symptoms in conditions like depression and Parkinson's disease.

Biological Activity Data

A summary of biological activity data is presented in Table 1 below:

Activity Type IC50/EC50 Values Notes
MAO-B Inhibition26 nMComparable to known inhibitors like safinamide
Dopamine Receptor AgonismEC50 = 9.98 nMStrong agonistic activity observed
Neuroprotective Effects-Potential benefits in neurodegenerative diseases

Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of various compounds on dopaminergic neurons, (R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine was found to significantly reduce cell death in a model of Parkinson's disease. The compound demonstrated a dose-dependent increase in cell viability when administered alongside neurotoxins that typically induce apoptosis in dopaminergic cells.

Study 2: Behavioral Studies

Behavioral assays conducted on rodent models showed that administration of (R)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine resulted in enhanced locomotor activity and reduced anxiety-like behaviors. These results suggest that the compound may possess anxiolytic properties alongside its dopaminergic activity.

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